Cas no 101828-10-8 (1-(Chloromethyl)-4-iodonaphthalene)

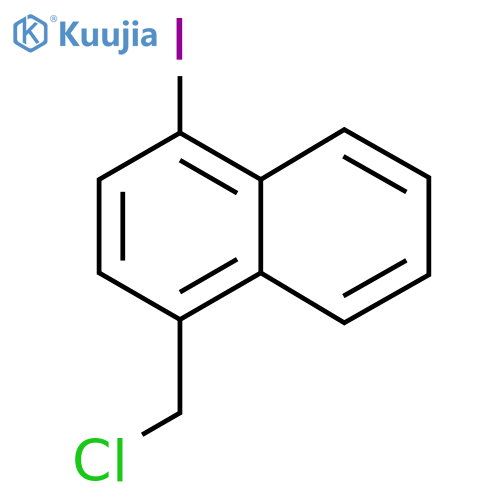

101828-10-8 structure

商品名:1-(Chloromethyl)-4-iodonaphthalene

CAS番号:101828-10-8

MF:C11H8ClI

メガワット:302.538694381714

CID:4936259

1-(Chloromethyl)-4-iodonaphthalene 化学的及び物理的性質

名前と識別子

-

- 1-(chloromethyl)-4-iodonaphthalene

- 4-iodo-1-chloromethylnaphthalene

- 1-(Chloromethyl)-4-iodonaphthalene

-

- インチ: 1S/C11H8ClI/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2

- InChIKey: AURFKYCRNSSKJD-UHFFFAOYSA-N

- ほほえんだ: IC1C=CC(CCl)=C2C=CC=CC2=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 172

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

1-(Chloromethyl)-4-iodonaphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219000612-500mg |

1-(Chloromethyl)-4-iodonaphthalene |

101828-10-8 | 98% | 500mg |

$1068.20 | 2023-09-04 | |

| Alichem | A219000612-250mg |

1-(Chloromethyl)-4-iodonaphthalene |

101828-10-8 | 98% | 250mg |

$748.00 | 2023-09-04 | |

| Alichem | A219000612-1g |

1-(Chloromethyl)-4-iodonaphthalene |

101828-10-8 | 98% | 1g |

$1634.45 | 2023-09-04 |

1-(Chloromethyl)-4-iodonaphthalene 関連文献

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

101828-10-8 (1-(Chloromethyl)-4-iodonaphthalene) 関連製品

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量